Tert-butyl 4-(2-hydroxyethyl)piperazine-1-carboxylate

PROTAC Linker Piperazine Derivative Synthetic Efficiency

Tert-butyl 4-(2-hydroxyethyl)piperazine-1-carboxylate uniquely combines a Boc-protected secondary amine and a primary alcohol in a single, room-temperature-stable molecule. This orthogonal protection strategy eliminates side reactions inherent to mono-functional piperazines, enabling chemoselective bioconjugation for PROTAC assembly and focused CNS library generation. Ready-to-stock without cold-chain logistics for automated synthesis campaigns.

Molecular Formula C11H22N2O3
Molecular Weight 230.3 g/mol
CAS No. 77279-24-4
Cat. No. B153296
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 4-(2-hydroxyethyl)piperazine-1-carboxylate
CAS77279-24-4
Molecular FormulaC11H22N2O3
Molecular Weight230.3 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCN(CC1)CCO
InChIInChI=1S/C11H22N2O3/c1-11(2,3)16-10(15)13-6-4-12(5-7-13)8-9-14/h14H,4-9H2,1-3H3
InChIKeyVRXIOAYUQIITBU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tert-Butyl 4-(2-hydroxyethyl)piperazine-1-carboxylate (CAS 77279-24-4) – A PROTAC Linker Building Block with Orthogonal Functionality


Tert-butyl 4-(2-hydroxyethyl)piperazine-1-carboxylate (CAS 77279-24-4) is a piperazine derivative featuring a tert-butoxycarbonyl (Boc)-protected amine on one nitrogen and a 2-hydroxyethyl substituent on the other [1]. This dual functionality—a base-labile protecting group orthogonal to the nucleophilic hydroxyl—makes it a versatile intermediate for the modular assembly of proteolysis-targeting chimeras (PROTACs) and other bifunctional molecules [2]. Its physicochemical properties (melting point 38–42 °C, predicted pKa 14.96) facilitate handling and purification under standard laboratory conditions [1].

Why 1-Boc-piperazine or 1-(2-Hydroxyethyl)piperazine Cannot Substitute for Tert-Butyl 4-(2-hydroxyethyl)piperazine-1-carboxylate


Generic substitution with mono-functional piperazine derivatives fails because tert-butyl 4-(2-hydroxyethyl)piperazine-1-carboxylate uniquely combines a Boc-protected secondary amine and a primary alcohol within a single molecule [1]. 1-Boc-piperazine lacks the hydroxyl handle required for esterification or etherification, forcing additional synthetic steps to install a linker. Conversely, 1-(2-hydroxyethyl)piperazine possesses an unprotected secondary amine that can undergo uncontrolled side reactions (e.g., alkylation, acylation) during downstream modifications [2]. The orthogonal protection strategy—where the Boc group is cleaved under acidic conditions without affecting the hydroxyl—enables sequential, chemoselective functionalization that is unattainable with the individual mono-functional analogs, directly impacting synthetic efficiency and final product purity [1].

Quantitative Differentiation of Tert-Butyl 4-(2-hydroxyethyl)piperazine-1-carboxylate Against Key Comparators


High-Yield Boc Protection Enables Economical Synthesis at Scale

The synthesis of tert-butyl 4-(2-hydroxyethyl)piperazine-1-carboxylate from 1-(2-hydroxyethyl)piperazine and Boc₂O proceeds with quantitative yield (5.3 g obtained from 3.0 g starting material, 23 mmol scale) under mild conditions (room temperature, 2 h) [1]. In contrast, the synthesis of the bromoethyl analog, 1-(2-bromoethyl)piperazine, typically achieves 85% yield even under optimized continuous flow conditions [2]. The near-quantitative conversion of the target compound minimizes purification burden and maximizes atom economy, directly reducing cost per gram for procurement.

PROTAC Linker Piperazine Derivative Synthetic Efficiency

Dual Orthogonal Functionality Reduces Synthetic Step Count

Tert-butyl 4-(2-hydroxyethyl)piperazine-1-carboxylate contains both a Boc-protected amine (cleavable under acidic conditions) and a free primary hydroxyl, enabling sequential chemoselective modifications without intermediate protection/deprotection steps [1]. In a representative PROTAC assembly, the compound was used as the linker to conjugate an E3 ligase ligand (Me-SJ46411) and a target protein ligand ((+)-JQ-1) via simple esterification/amidation, yielding the selective BRD3 degrader SJ46420 in a convergent manner . Mono-functional analogs (e.g., 1-Boc-piperazine) would require an additional step to install a hydroxyl handle, increasing synthetic complexity and reducing overall yield.

PROTAC Linker Orthogonal Protection Synthetic Efficiency

Room-Temperature Stability Simplifies Laboratory Logistics

Tert-butyl 4-(2-hydroxyethyl)piperazine-1-carboxylate is reported to be stable at room temperature , with some vendors recommending storage at 2–8 °C for long-term preservation [1]. In contrast, the widely used Fmoc-protected piperazine analog (1-Fmoc-piperazine) requires cold storage (2–8 °C or −20 °C) to prevent premature deprotection and degradation . The less stringent storage requirement of the Boc-protected compound reduces cold-chain dependency during shipping and laboratory handling, lowering operational costs and risk of degradation due to temperature excursions.

PROTAC Linker Storage Stability Logistics

Validated in High-Potency BRD3 PROTAC Degrader (DC50 487 nM)

Tert-butyl 4-(2-hydroxyethyl)piperazine-1-carboxylate (as Boc-Piperazine-OH) serves as the linker in SJ46420, a selective BRD3 PROTAC degrader that achieves a DC50 of 487 nM and a Dmax of 99% in PC3 cells . While direct head-to-head linker comparisons are not available for this specific compound, piperazine-containing linkers as a class have been shown to enhance solubility and degradation efficiency. For example, a bis-basic piperazine-modified PROTAC (40) exhibited a 170-fold increase in solubility compared to its precursor while retaining high target selectivity and degradation efficiency [1]. This class-level evidence supports the utility of piperazine-based linkers like Boc-Piperazine-OH in achieving favorable pharmacological profiles for targeted protein degradation.

PROTAC BRD3 Degrader Linker Performance

Optimal Application Scenarios for Tert-Butyl 4-(2-hydroxyethyl)piperazine-1-carboxylate in PROTAC and Drug Discovery Workflows


Modular Assembly of PROTAC Degraders via Sequential Chemoselective Coupling

This compound is ideally suited for the convergent synthesis of PROTACs, where the Boc-protected amine is first deprotected (e.g., with TFA) to reveal a secondary amine for conjugation to an E3 ligase ligand, followed by activation of the hydroxyl group (e.g., via esterification) to attach the target protein ligand. This orthogonal reactivity, demonstrated in the synthesis of the BRD3 degrader SJ46420 , minimizes protecting group manipulations and maximizes synthetic throughput.

High-Throughput PROTAC Library Synthesis for Structure-Activity Relationship (SAR) Studies

The compound's high synthetic yield (quantitative under mild conditions [1]) and room-temperature stability make it a reliable building block for automated or parallel synthesis platforms. Procurement teams can stock this linker without specialized cold-chain logistics, enabling rapid exploration of linker length and composition in PROTAC SAR campaigns.

Synthesis of Functionalized Piperazines for CNS-Targeted Drug Discovery

Piperazine scaffolds are privileged structures in central nervous system (CNS) drug discovery due to their ability to modulate bioavailability and blood-brain barrier penetration . The combination of a protected amine and a free hydroxyl allows for the introduction of diverse pharmacophores, facilitating the generation of focused libraries for CNS targets with minimal synthetic burden.

Preparation of Bifunctional Molecules for Chemical Biology Probe Development

The orthogonal functional groups enable the creation of heterobifunctional molecules beyond PROTACs, such as fluorescent probes or affinity reagents. The Boc group can be removed to install a biotin tag, while the hydroxyl can be used to link a fluorophore, providing a versatile platform for chemical biology applications where precise spatial arrangement is critical.

Technical Documentation Hub

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